molecular formula C20H38O4 B12003910 Carboxymethyl stearate CAS No. 59829-80-0

Carboxymethyl stearate

Cat. No.: B12003910
CAS No.: 59829-80-0
M. Wt: 342.5 g/mol
InChI Key: HWLBIEAKJSRKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: CMS can be synthesized by reacting stearic acid with sodium hydroxide (NaOH) and chloroacetic acid (ClCH₂COOH).

      Reaction Conditions: The reaction typically occurs in an aqueous medium under alkaline conditions.

      Industrial Production: CMS is industrially produced through efficient and scalable processes, making it accessible for various applications.

  • Chemical Reactions Analysis

      Reactions Undergone: CMS can undergo various chemical reactions, including esterification, hydrolysis, and substitution.

      Common Reagents and Conditions: Alkaline conditions (NaOH), acidic conditions (HCl), and organic solvents are commonly used.

      Major Products: The primary product is carboxymethyl stearate, which retains the stearic acid backbone but with carboxymethyl groups attached.

  • Scientific Research Applications

      Chemistry: CMS serves as a surfactant, emulsifier, and stabilizer in formulations for cosmetics, paints, and coatings.

      Biology: It may find use in drug delivery systems due to its water solubility and biocompatibility.

      Medicine: CMS-based wound dressings exhibit excellent moisture retention properties.

      Industry: Textile sizing, paper coatings, and food additives benefit from CMS.

  • Mechanism of Action

    • CMS’s effects depend on its application context. For wound dressings, it provides a moist environment for wound healing.
    • In drug delivery, it enhances solubility and controlled release of drugs.
    • Molecular targets and pathways vary based on the specific application.
  • Comparison with Similar Compounds

    • CMS stands out due to its water solubility, making it distinct from other stearate derivatives.
    • Similar Compounds: Other stearate derivatives include glyceryl stearate, cetyl stearate, and stearyl alcohol.

    Biological Activity

    Carboxymethyl stearate (CMS) is a derivative of stearic acid, modified to enhance its solubility and functional properties. This compound has garnered attention in various fields, including pharmaceuticals, cosmetics, and food technology, due to its unique biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    This compound is characterized by the introduction of carboxymethyl groups to the stearic acid backbone. This modification enhances its hydrophilicity and allows for better interaction with biological systems. The general structure can be represented as follows:

    C18H36O2+CH2COOHCarboxymethyl Stearate\text{C}_{18}\text{H}_{36}\text{O}_2+\text{CH}_2\text{COOH}\rightarrow \text{this compound}

    1. Cellular Effects

    Research indicates that CMS exhibits low cytotoxicity while promoting cellular activities such as collagen production. In a study evaluating the effects of CMS on human skin fibroblasts (HDFa) and keratinocytes (HaCat), it was found that CMS did not induce cytotoxic effects at concentrations up to 10 mg/mL. Instead, it enhanced pro-collagen I α I production by up to 228% compared to baseline levels .

    Table 1: Effects of this compound on Pro-Collagen Production

    Concentration (mg/mL)Pro-Collagen I α I Production (%)
    0100
    2150
    5180
    10228

    2. Anti-Inflammatory Properties

    CMS has been shown to modulate inflammatory responses in skin cells. In particular, it reduced interleukin-8 (IL-8) production by approximately 1.4-fold while increasing interleukin-6 (IL-6) levels significantly. These findings suggest that CMS may possess anti-inflammatory properties that could be beneficial in dermatological applications .

    Case Study 1: Cosmetic Applications

    A clinical evaluation of CMS in cosmetic formulations revealed its potential as a natural alternative to traditional bioactive ingredients. Participants reported improved skin hydration and elasticity after using products containing CMS over a four-week period. The study highlighted the compound's ability to enhance skin barrier function without causing irritation .

    Case Study 2: Gastrointestinal Health

    In animal models, sodium carboxymethyl starch (CMS-Na), a related compound, demonstrated significant effects on gastrointestinal motility. Mice treated with CMS-Na showed increased fecal granule counts and improved intestinal propulsion rates, suggesting potential applications in treating constipation .

    The biological activity of this compound can be attributed to several mechanisms:

    • Collagen Synthesis : The enhancement of pro-collagen production is likely linked to the compound's interaction with cellular receptors involved in extracellular matrix regulation.
    • Inflammatory Modulation : The observed changes in cytokine levels indicate that CMS may influence signaling pathways associated with inflammation, potentially through the inhibition of pro-inflammatory mediators.
    • Gut Motility : The effects on gastrointestinal health may involve the modulation of gut microbiota or direct stimulation of intestinal peristalsis.

    Properties

    IUPAC Name

    2-octadecanoyloxyacetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HWLBIEAKJSRKOD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H38O4
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10973271
    Record name (Octadecanoyloxy)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10973271
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    342.5 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    5767-84-0, 59829-80-0
    Record name Carboxymethyl octadecanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=5767-84-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Carboxymethyl stearate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767840
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methyl stearate, monocarboxy derivative
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059829800
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (Octadecanoyloxy)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10973271
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Carboxymethyl stearate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.812
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name Methyl stearate, monocarboxy derivative
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.295
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.